molecular formula C15H22N2OS B13022284 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13022284
M. Wt: 278.4 g/mol
InChI Key: QYZRKGUXGPRHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a specialized chemical compound that has garnered interest in various fields of scientific research and development. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring substituted with a tert-butylthio group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring:

    Piperidine Ring Formation: The piperidine ring is then constructed and attached to the pyridine ring.

    Introduction of the Aldehyde Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carboxylic acid
  • 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-methanol

Uniqueness

2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of the tert-butylthio group and the aldehyde functional group provides distinct reactivity and potential for diverse applications in research and development .

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

2-(6-tert-butylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C15H22N2OS/c1-15(2,3)19-14-8-7-12(10-16-14)13-6-4-5-9-17(13)11-18/h7-8,10-11,13H,4-6,9H2,1-3H3

InChI Key

QYZRKGUXGPRHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

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